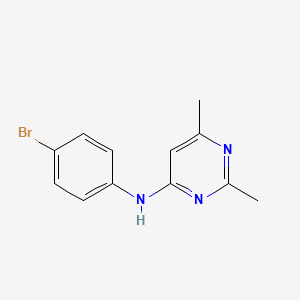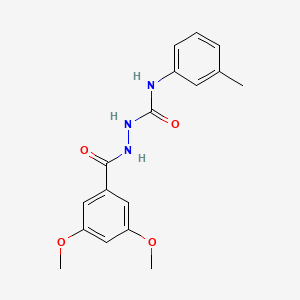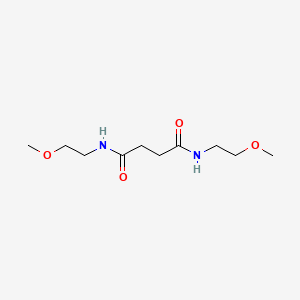![molecular formula C14H12N4OS4 B4878763 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide](/img/structure/B4878763.png)
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide, also known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins. Bcl-2 family proteins play a critical role in regulating apoptosis, or programmed cell death, and are frequently overexpressed in cancer cells. ABT-737 has shown promising results in preclinical studies and is currently being investigated as a potential anticancer therapy.
作用机制
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide binds to the BH3-binding groove of Bcl-2 family proteins, disrupting their ability to inhibit apoptosis. This leads to the activation of the pro-apoptotic proteins Bax and Bak, which form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors. The end result is the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including those that are resistant to other anticancer therapies. It has also been shown to sensitize cancer cells to other therapies, such as chemotherapy and radiation therapy. This compound has been well-tolerated in preclinical studies and has shown promising results in early-phase clinical trials.
实验室实验的优点和局限性
One advantage of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide is its ability to induce apoptosis in cancer cells that are resistant to other therapies. Another advantage is its ability to sensitize cancer cells to other therapies, potentially enhancing their efficacy. However, this compound has limitations in terms of its specificity for Bcl-2 family proteins and its potential toxicity in normal cells.
未来方向
There are several potential future directions for the development of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide and related compounds. One direction is the development of more specific inhibitors of Bcl-2 family proteins, which could potentially reduce toxicity in normal cells. Another direction is the development of combination therapies that target multiple pathways involved in cancer cell survival and proliferation. Finally, the use of this compound and related compounds in combination with immunotherapies, such as checkpoint inhibitors, is an area of active investigation.
合成方法
The synthesis of N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide involves several steps, including the condensation of 2-amino-5-mercapto-1,3,4-thiadiazole with allyl bromide to form 5-(allylthio)-1,3,4-thiadiazole-2-amine. This compound is then reacted with 2-chloro-1,3-benzothiazole to produce N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide. Finally, the chloroacetamide is reacted with sodium ethoxide and 2-mercaptobenzothiazole to yield this compound.
科学研究应用
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to induce apoptosis in cancer cells by binding to Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Bcl-w. This compound has also been shown to sensitize cancer cells to other anticancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS4/c1-2-7-20-14-18-17-12(23-14)16-11(19)8-21-13-15-9-5-3-4-6-10(9)22-13/h2-6H,1,7-8H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTOYKQTVKOIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4878685.png)
![methyl 2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4878691.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4878702.png)

![N,N-dibenzyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4878715.png)
![methyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4878719.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4878735.png)
![2-(2-formylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4878739.png)



![N-(2,4-dichlorobenzyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4878769.png)
![4-(2-methoxyphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4878772.png)
![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4878778.png)
